molecular formula C13H20N2O B13428070 3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine

3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine

Cat. No.: B13428070
M. Wt: 220.31 g/mol
InChI Key: XFQPEPIFKOGTOW-UHFFFAOYSA-N
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Description

3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indoline ring system, which is a saturated form of indole, and a propan-1-amine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine typically involves the following steps:

    Formation of the Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Attachment of the Propan-1-amine Side Chain: This step involves the alkylation of the indoline ring with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline ring, to form indole derivatives.

    Reduction: Reduction reactions can further saturate the indoline ring or reduce any functional groups present.

    Substitution: The methoxymethyl group and the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Indole derivatives.

    Reduction: Saturated indoline derivatives.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine involves its interaction with various molecular targets. The indoline ring system can interact with enzymes and receptors, modulating their activity. The methoxymethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Indolin-1-yl)propan-1-amine: Lacks the methoxymethyl group, which may affect its biological activity and solubility.

    N-Isopropyl-3-(5-methoxyindolin-1-yl)propan-1-amine: Contains an isopropyl group, which may alter its pharmacokinetic properties.

    1-(3-(Isopropylamino)propyl)indolin-7-ol: Features a hydroxyl group, which may influence its reactivity and interaction with biological targets.

Uniqueness

The presence of the methoxymethyl group in 3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine distinguishes it from other similar compounds. This group can enhance the compound’s lipophilicity and potentially improve its biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-amine

InChI

InChI=1S/C13H20N2O/c1-16-10-11-3-4-13-12(9-11)5-8-15(13)7-2-6-14/h3-4,9H,2,5-8,10,14H2,1H3

InChI Key

XFQPEPIFKOGTOW-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(C=C1)N(CC2)CCCN

Origin of Product

United States

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